molecular formula C17H27NO7 B036641 Uplandicine CAS No. 74202-10-1

Uplandicine

Cat. No.: B036641
CAS No.: 74202-10-1
M. Wt: 357.4 g/mol
InChI Key: IHRIHUJNKKMIDN-YYGKBEQOSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of uplandicine involves several steps, starting from basic organic compounds. The key steps include the formation of the pyrrolizidine core and subsequent functionalization to introduce the necessary hydroxyl and acetoxy groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry and yield .

Industrial Production Methods: Industrial production of this compound is not well-documented, likely due to its limited commercial applications and potential toxicity. the extraction from natural sources, such as plants of the Boraginaceae family, remains a viable method. This involves harvesting the plant material, followed by solvent extraction and purification processes to isolate this compound .

Mechanism of Action

The mechanism of action of uplandicine involves its interaction with cellular components, leading to various biological effects. Pyrrolizidine alkaloids, including this compound, are known to form DNA adducts, which can result in genotoxicity and cytotoxicity. The molecular targets include nucleic acids and proteins, leading to disruptions in cellular processes and potential cell death . The pathways involved in these effects are complex and involve multiple steps, including metabolic activation and subsequent interactions with cellular macromolecules .

Comparison with Similar Compounds

  • Acetylintermedine
  • Retronecine
  • Lycopsamine
  • Echimidine

Comparison: Uplandicine is unique among pyrrolizidine alkaloids due to its specific functional groups and stereochemistry. Compared to similar compounds like acetylintermedine and retronecine, this compound has distinct biological activities and chemical properties. For instance, its acetoxy group at the pyrrolizidine core differentiates it from other alkaloids, influencing its reactivity and biological effects .

Properties

IUPAC Name

[(7R,8R)-7-acetyloxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2R)-2,3-dihydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO7/c1-10(19)17(23,16(3,4)22)15(21)24-9-12-5-7-18-8-6-13(14(12)18)25-11(2)20/h5,10,13-14,19,22-23H,6-9H2,1-4H3/t10-,13+,14+,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHRIHUJNKKMIDN-YYGKBEQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)OCC1=CCN2C1C(CC2)OC(=O)C)(C(C)(C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@](C(=O)OCC1=CCN2[C@H]1[C@@H](CC2)OC(=O)C)(C(C)(C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80225198
Record name 7-Acetyl-9-echimidinylretronecine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80225198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74202-10-1
Record name Uplandicine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74202-10-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Acetyl-9-echimidinylretronecine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074202101
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Acetyl-9-echimidinylretronecine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80225198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name UPLANDICINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q6W9HXK537
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What plant species are known to contain uplandicine, and what other PAs are found alongside it?

A1: this compound has been identified in Symphytum × uplandicum (Russian comfrey) [] and Echium species like Echium vulgare [] and Echium rauwolfii []. These plants also contain various other PAs, including echimidine, lycopsamine, 7-acetyllycopsamine, and 7-acetylintermedine, among others [, , ]. The presence and concentration of specific PAs can vary significantly between plant species and even within different parts of the same plant.

Q2: Are there any analytical techniques used to identify and quantify this compound in plant material?

A3: Researchers utilize a combination of techniques to identify and quantify this compound and other PAs in plants. Gas chromatography-mass spectrometry (GC-MS) [] and liquid chromatography-mass spectrometry (LC-MS) [] are commonly employed for separating and identifying individual alkaloids based on their mass-to-charge ratios. These techniques are particularly useful for analyzing complex mixtures of PAs in plant extracts.

Q3: What are the potential research implications of identifying this compound in pollen?

A4: The identification of this compound in the pollen of Echium vulgare [] has significant implications. This finding suggests that pollen itself can be a source of PAs in honey, highlighting the importance of understanding PA transmission routes in the environment. Additionally, the presence of this compound in pollen raises questions about its potential impact on pollinators and the overall ecological role of this particular PA.

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